异丁基三乙氧基硅烷

描述

Isobutyltriethoxysilane is a chemical compound that has been studied for its potential to enhance the properties of various materials. In the context of concrete waterproofing, it has been modified with graphene oxide (GO) to create a composite emulsion. This emulsion, prepared by the sol-gel method, has been shown to form a dense hydrophobic layer on concrete surfaces, significantly improving waterproof performance . Additionally, isobutyltriethoxysilane has been used to modify the surface of layered double hydroxide (LDH) to improve the ultraviolet aging resistance of bitumen. The grafting of isobutyltriethoxysilane onto LDH results in a material with better compatibility and stability within bitumen, enhancing its high-temperature behavior and resistance to performance deterioration under UV exposure .

Synthesis Analysis

The synthesis of isobutyltriethoxysilane-modified materials involves the sol-gel process and organic grafting techniques. The sol-gel method is used to prepare the GO/isobutyltriethoxysilane composite emulsion, which involves hydrolysis and condensation reactions to form a network of siloxane (Si-O-Si) bonds . In the case of LDH modification, isobutyltriethoxysilane is grafted onto the surface of LDH, which involves the formation of covalent bonds between the silane and the hydroxide layers, leading to a decrease in hydrophilicity and an increase in compatibility with bitumen .

Molecular Structure Analysis

The molecular structure of isobutyltriethoxysilane is not directly discussed in the provided papers. However, the structure of isobutylene, a related compound, has been investigated using electron diffraction, revealing internuclear distances and angles that are characteristic of its molecular geometry . This information can be indirectly informative when considering the reactivity and potential interactions of isobutyltriethoxysilane with other compounds during synthesis and modification processes.

Chemical Reactions Analysis

Isobutyltriethoxysilane undergoes chemical reactions that result in the formation of covalent bonds with other materials. For instance, the FT-IR results from the study of the GO/isobutyltriethoxysilane composite emulsion indicate the successful grafting of GO to the isobutyltriethoxysilane monomer, as evidenced by the presence of Si-O bonds and a reduction in carboxyl groups . Similarly, the grafting of isobutyltriethoxysilane onto LDH leads to the formation of Si-O-C covalent bonds, as suggested by the decrease in C-OH groups observed in XPS data .

Physical and Chemical Properties Analysis

The physical and chemical properties of isobutyltriethoxysilane-modified materials have been characterized using various analytical techniques. FT-IR spectroscopy has been employed to confirm the chemical modifications and the formation of new bonds . XPS has provided insights into the elemental composition and chemical states of the materials . SEM and EDS have been used to examine the morphology and elemental distribution, revealing the formation of a hydrophobic layer on concrete . The waterproofing performance has been evaluated through capillary water absorption and water contact angle experiments, demonstrating the efficacy of the composite emulsion in improving waterproofing . The ultraviolet aging resistance of bitumen modified with isobutyltriethoxysilane-grafted LDH has been assessed using static contact angle measurements and storage stability tests, indicating enhanced performance and stability .

科学研究应用

1. Superhydrophobic Coatings

- Application Summary: IBTS is used to modify silicon dioxide (SiO2) particles, which are then combined with waterborne acrylic polyurethane (WPUA) and phenolic resin (PF), and baked at 110°C to fabricate superhydrophobic coatings .

- Methods of Application: The method involves a one-step spraying process without the use of organic solvent and fluorine . The ratio of SiO2 and PF of the composite coatings was optimized based on parameters such as contact angle, hardness, and adhesion .

- Results: The superhydrophobicity and physical properties of the coating are the most exceptional when the content of SiO2 is 0.6 g, and the PF is 25% . The coatings have good water resistance and self-cleaning ability, and the special nano/micro structure of the coatings also endows it excellent abrasion resistance .

2. Superhydrophobic Cement-Based Materials

- Application Summary: IBTS is used to enhance the contact angle of cementitious materials, making them superhydrophobic .

- Methods of Application: The method involves compounding superhydrophobic substances with water repellents . The experimental tests encompassed the assessment of the compressive strength, contact angle, and water absorption of the superhydrophobic cementitious materials .

- Results: An increase in the dosage of IBTS progressively enhances the contact angle of the specimen, but significantly diminishes its compressive strength . The contact angle of SIKS mirrors that of SIS3, with a superior compressive strength that is 68% higher . Superhydrophobicity directly influences the water absorption of cementitious materials, with a more pronounced superhydrophobic effect leading to a lower water absorption rate .

3. Antimicrobial Coatings

- Application Summary: IBTS is used in combination with graphene oxide (GO) to create a composite emulsion that is applied as a coating on concrete surfaces in marine tidal areas .

- Methods of Application: The composite emulsion is prepared by a sol-gel method and applied to the surface of concrete blocks, which are then placed in a marine tidal area for a biological fouling experiment .

- Results: The GO/IBTS composite emulsion ensures long-term hydrophobicity of the concrete surface, preventing the adhesion of marine microorganisms and effectively inhibiting the formation of microbial biofilms . The coating reduces the species richness and community diversity of microorganisms on the concrete surface, especially the abundance of Desulfobacterota and Firmicutes species, which can corrode concrete .

4. Cement Repair Materials

- Application Summary: IBTS is used in sulfoaluminate cement repair materials to improve its waterproof, permeability, freeze-thaw, and other properties .

- Methods of Application: The method involves the modification of IBTS with graphene oxide (GO) to address the issue of reduced mechanical properties of sulfoaluminate cement-based materials .

- Results: The bonding properties of the IBTS, GO-IBTS, and ettringite interface are derived from the amphiphilic nature of IBTS, which can only produce unilateral bonding with ettringite, thus becoming a weak link in interface dissociation . The double-sided nature of GO functional groups enables GO-IBTS to interact well with bilateral ettringite, thus enhancing the interface-bonding properties .

5. Anticorrosion Coatings

- Application Summary: IBTS is used in combination with polyrhodanine (pRh) to create bilayer coatings that exhibit excellent anticorrosion properties .

- Methods of Application: pRh coatings are electrodeposited using the cyclic voltammetry technique on glassy carbon and stainless steel substrates. IBTS films are then deposited by a simple dip-coating method on steel substrates and stored in air (“aged”) .

- Results: The bilayer pRh/IBTS coatings applied on the electrode surface as moderately thin layers (ca. 6–8 nm thick) exhibit very good adhesion to the steel substrate . These coatings most effectively hinder the access of pitting-causing aggressive anions (chlorides) to the surface of stainless steel and exhibit better barrier properties compared to single-component pRh and IBTS coatings .

6. Carbonation Resistance of Concrete

- Application Summary: IBTS is used as a penetrative protective agent to improve the carbonation resistance of concrete .

- Methods of Application: Concrete specimens for the 28-day accelerated carbonation process are manufactured with different water-to-cement ratios, both in the presence and absence of silane and mineral admixture .

- Results: The penetration of IBTS and the carbonation of concrete are investigated by penetration depth, carbonation depth, XRD, SEM, and pore size distribution . The results show that concrete compactness plays an important role in the silane penetration and carbonation resistance .

安全和危害

属性

IUPAC Name |

triethoxy(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVYUZIFSCKIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044857 | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Triethoxy(2-methylpropyl)silane | |

CAS RN |

17980-47-1 | |

| Record name | Isobutyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyisobutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, triethoxy(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXY(2-METHYLPROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZ0G6Z2XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

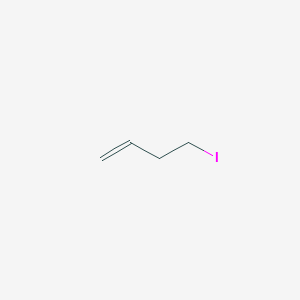

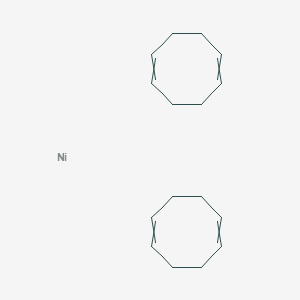

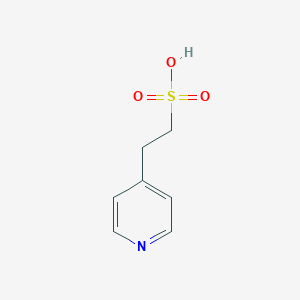

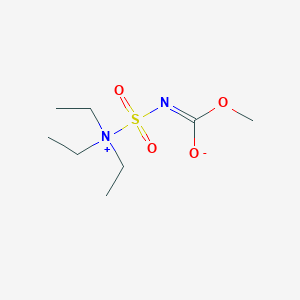

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

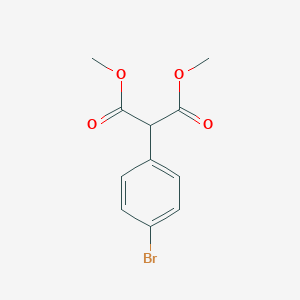

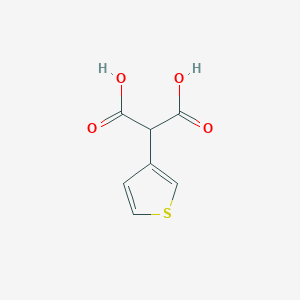

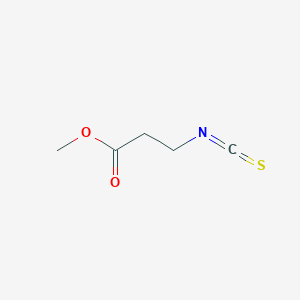

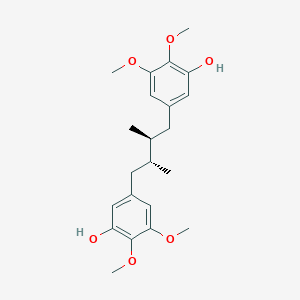

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)